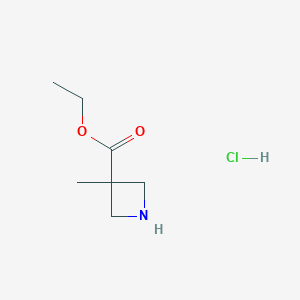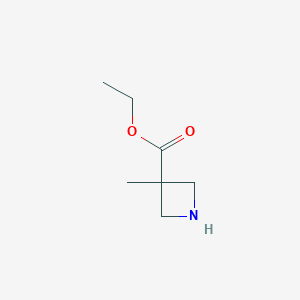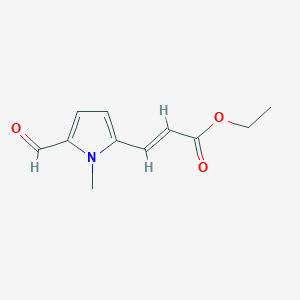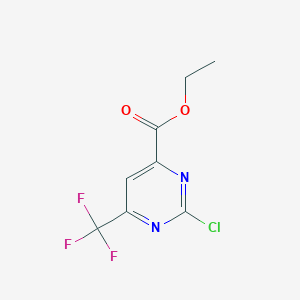methylamine](/img/structure/B8056917.png)
[(6-Bromo-1,3-dioxaindan-5-yl)methyl](ethyl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a brominated dioxane ring fused to an indane moiety, with an ethylmethylamine group attached to the methyl bridge. The presence of the bromine atom and the dioxane ring contributes to its reactivity and potential utility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a dioxane-indane precursor, followed by the introduction of the ethylmethylamine group through nucleophilic substitution. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with catalysts like palladium or copper to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino, thiol, or alkoxy derivatives, depending on the nucleophile used in the substitution reactions.
科学研究应用
(6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxane ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
(6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine can be compared with other similar compounds, such as:
(6-Chloro-1,3-dioxaindan-5-yl)methylmethylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
(6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine: Lacks the ethyl group, which may affect its solubility and reactivity.
(6-Bromo-1,3-dioxaindan-5-yl)methylamine: Lacks one methyl group, potentially altering its binding affinity and biological effects.
The uniqueness of (6-Bromo-1,3-dioxaindan-5-yl)methylmethylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13(2)6-8-4-10-11(5-9(8)12)15-7-14-10/h4-5H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYNKYDFFOCXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC2=C(C=C1Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
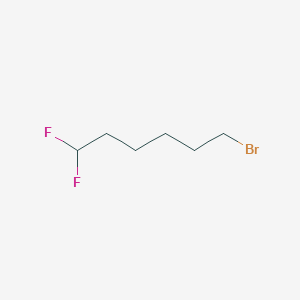
![[(3R)-3-methyloxolan-3-yl]methanamine](/img/structure/B8056853.png)
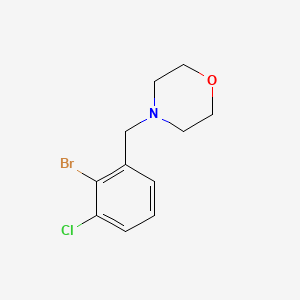
![[(2-Bromo-3-chlorophenyl)methyl]diethylamine](/img/structure/B8056878.png)
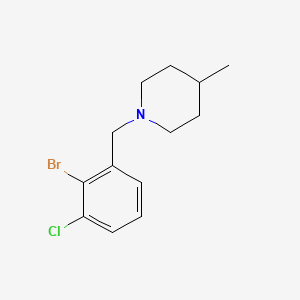
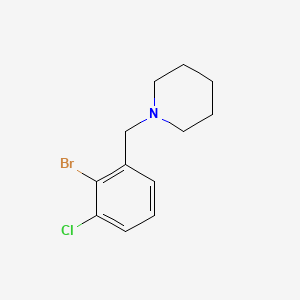
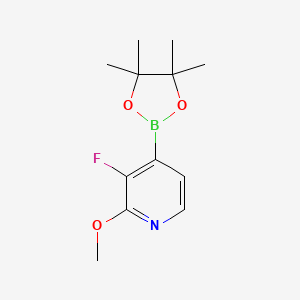
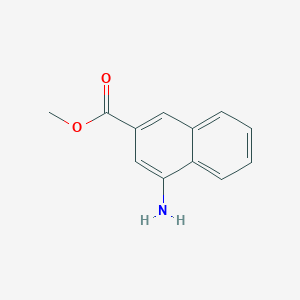
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
![N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine](/img/structure/B8056919.png)
